4-Hydroxybutyl acrylate

Catalog No.
S562221
CAS No.
2478-10-6
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxybutyl acrylate

CAS Number

2478-10-6

Product Name

4-Hydroxybutyl acrylate

IUPAC Name

4-hydroxybutyl prop-2-enoate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-2-7(9)10-6-4-3-5-8/h2,8H,1,3-6H2

InChI Key

NDWUBGAGUCISDV-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCCCO

Synonyms

4-hydroxybutyl acrylate

Canonical SMILES

C=CC(=O)OCCCCO

The exact mass of the compound 4-Hydroxybutyl acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Hydroxybutyl acrylate (4-HBA) is a functional acrylate monomer featuring a terminal primary hydroxyl group and a C4 alkyl spacer. This structure provides a reactive site for cross-linking via the hydroxyl group, while the butyl chain imparts flexibility and hydrophobicity into the resulting polymer backbone. It is widely used as a reactive diluent and a comonomer in the synthesis of polymers for coatings, adhesives, and resins where a balance of adhesion, weatherability, and mechanical properties is required.

Substituting 4-Hydroxybutyl acrylate (4-HBA) with shorter-chain hydroxyalkyl acrylates like 2-hydroxyethyl acrylate (HEA) or 2-hydroxypropyl acrylate (HPA) is often unviable for performance-critical applications. The longer C4 spacer in 4-HBA is a key structural feature, not an incidental detail. This chain length directly reduces the glass transition temperature (Tg) of the resulting polymer, yielding significantly greater flexibility compared to polymers made with HEA or HPA. Furthermore, the increased alkyl character enhances hydrolytic stability and reduces water sensitivity, a critical factor for durable coatings and adhesives. These fundamental shifts in mechanical and chemical properties mean that direct substitution can lead to formulation failure, such as cracking in flexible coatings or bond failure in humid environments.

Enhanced Polymer Flexibility via Lower Glass Transition Temperature (Tg)

The homopolymer of 4-Hydroxybutyl acrylate exhibits a significantly lower glass transition temperature (Tg) compared to its shorter-chain analog, 2-hydroxyethyl acrylate (HEA). The reported Tg for poly(4-HBA) is -32°C, whereas the Tg for poly(HEA) is reported as -15°C. This substantial reduction in Tg is a direct result of the longer, more flexible butyl spacer, which increases the free volume and chain mobility of the polymer backbone.

Evidence DimensionGlass Transition Temperature (Tg) of Homopolymer
Target Compound Data-32°C
Comparator Or BaselinePoly(2-hydroxyethyl acrylate) (pHEA): -15°C
Quantified Difference17°C lower Tg than pHEA
ConditionsStandard measurement of homopolymer thermal properties.

A lower Tg is critical for applications requiring flexibility at or below room temperature, such as impact-resistant coatings, flexible adhesives, and sealants.

Improved Hydrolytic Stability for Durable Adhesives

In adhesive formulations, 4-Hydroxybutyl acrylate demonstrates greater stability against hydrolysis, ester cleavage, and transesterification compared to the more commonly used 2-hydroxyethyl acrylate (HEA). The longer butyl chain provides a degree of steric hindrance and increased hydrophobicity around the ester linkage, making it less susceptible to chemical attack, particularly in aqueous or high-humidity environments. This characteristic makes 4-HBA a valuable component for formulating durable adhesives, including pressure-sensitive and structural adhesives.

Evidence DimensionChemical Stability
Target Compound DataExhibits greater stability to hydrolysis, ester cleavage, and transesterification.
Comparator Or Baseline2-hydroxyethyl acrylate (HEA), which is more frequently used.
Quantified DifferenceQualitatively higher stability.
ConditionsUse as a comonomer in adhesive polymer formulations.

Enhanced chemical stability translates to longer service life and more reliable performance for adhesives used in demanding or humid conditions, justifying its selection over less stable, cheaper alternatives.

Optimized Cross-linking Accessibility for Faster Curing

The longer butyl linker between the acrylate and hydroxyl groups in 4-HBA makes the -OH group more sterically accessible for subsequent reactions compared to monomers like HEA or HPA. This improved accessibility can lead to faster and more efficient curing when cross-linking with isocyanates. This property is particularly advantageous in applications like automotive OEM coatings and high-performance industrial finishes where cure speed directly impacts production throughput.

Evidence DimensionHydroxyl Group Accessibility
Target Compound DataWell accessible hydroxyl group due to longer linker.
Comparator Or BaselineConventional hydroxy-functional monomers such as hydroxyethyl acrylate (HEA) or hydroxypropyl acrylate (HPA).
Quantified DifferenceQualitatively supports faster curing with isocyanates.
ConditionsCopolymerization and subsequent cross-linking reactions, particularly with isocyanates.

For industrial coating and resin applications, faster cure rates can reduce energy consumption and increase manufacturing line speed, providing a clear processability and economic advantage.

Formulation of Flexible Coatings and Impact Modifiers

The intrinsically low glass transition temperature (Tg) of poly(4-HBA) makes it a primary choice for applications requiring high flexibility and impact resistance, such as automotive coatings and flexible plastic primers. Incorporating 4-HBA into a copolymer backbone lowers the overall Tg of the system, preventing cracking and delamination upon mechanical stress or temperature cycling.

High-Durability Pressure-Sensitive Adhesives (PSAs)

Due to its enhanced hydrolytic stability compared to HEA, 4-HBA is specified for pressure-sensitive and structural adhesives intended for long-term use or exposure to humidity. The combination of flexibility from the C4 chain and strong adhesion from the hydroxyl group results in durable bonds with improved resistance to environmental degradation.

Reactive Diluent in Fast-Curing UV and Industrial Resin Systems

As a low-viscosity monomer, 4-HBA is an effective reactive diluent, reducing the viscosity of resin formulations for better processability. Its high reactivity and accessible hydroxyl group contribute to rapid curing speeds in UV-cured systems and two-component coatings, making it suitable for high-throughput industrial applications like printing inks and wood finishes.

Physical Description

Liquid

XLogP3

1.1

UNII

4O2A4HET1X

GHS Hazard Statements

Aggregated GHS information provided by 282 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 9 of 282 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 273 of 282 companies with hazard statement code(s):;
H302 (98.17%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (15.02%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (83.15%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (83.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (16.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (15.02%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (15.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

51309-28-5
2478-10-6

Wikipedia

4-hydroxybutyl acrylate

General Manufacturing Information

Paint and coating manufacturing
Printing ink manufacturing
2-Propenoic acid, 4-hydroxybutyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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